

A Comparative Efficacy Analysis of 2-Arylazetidine Analogues as VMAT2 Inhibitors

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azetidine

Cat. No.: B15274319

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 2-arylazetidine analogues. While direct comparative data for **2-(4-Ethylphenyl)azetidine** was not available in the reviewed literature, this document focuses on a closely related series of 2,4-disubstituted azetidines that have been evaluated as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). The data presented herein offers valuable insights into the structure-activity relationships (SAR) of this class of compounds, which can inform the design and development of novel therapeutics targeting VMAT2.

VMAT2 is a critical transporter protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles.^[1] Its inhibition has been a therapeutic strategy for managing hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a promising pharmacophore for the development of VMAT2 inhibitors.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of a series of cis- and trans-2,4-disubstituted azetidine analogues as inhibitors of [³H]dopamine uptake mediated by VMAT2. The data is presented as the inhibitor constant (K_i), a measure of the compound's binding affinity to the transporter. A lower K_i value indicates a higher binding affinity and greater potency.

Compound ID	Stereochemistry	R (Substitution on Phenyl Ring)	Ki (nM)[1]
1a	trans	H	66
1b	trans	4-Methoxy	35
1c	trans	3,4-Methylenedioxy	31
2a	cis	H	52
2b	cis	4-Methoxy	24
2c	cis	3,4-Methylenedioxy	28
Lobelane	-	-	45
Norlobelane	-	-	43

Experimental Protocols

[³H]Dopamine Uptake Inhibition Assay

The efficacy of the azetidine analogues was determined by their ability to inhibit the uptake of radiolabeled dopamine into synaptic vesicles expressing VMAT2.[1]

1. Preparation of Synaptic Vesicles:

- Rat brains were homogenized in a sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
- The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
- The resulting supernatant was further centrifuged at 10,000 x g for 20 minutes to pellet synaptosomes.
- The synaptosomal pellet was resuspended in a hypotonic buffer and subjected to osmotic lysis.
- The lysate was then centrifuged at 200,000 x g for 30 minutes to pellet the synaptic vesicles.

- The final vesicle pellet was resuspended in a buffer containing 10 mM HEPES and 100 mM potassium tartrate.

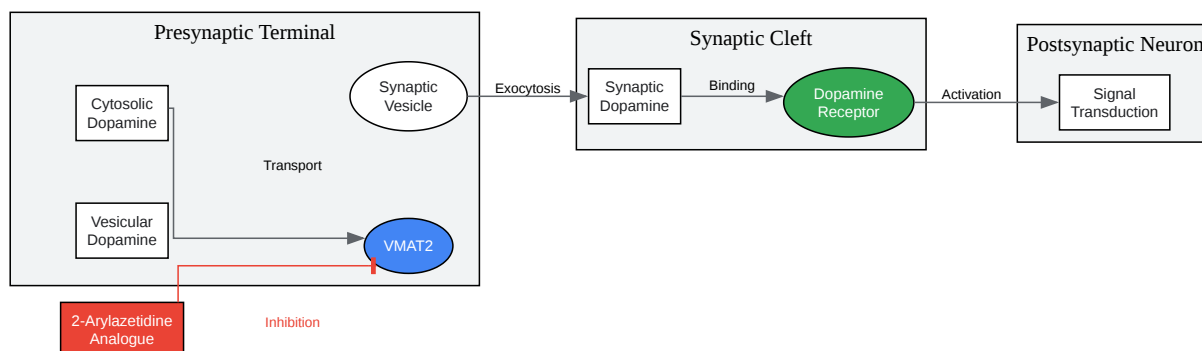
2. [³H]Dopamine Uptake Assay:

- Synaptic vesicles were pre-incubated with varying concentrations of the test compounds (azetidine analogues) or vehicle for 10 minutes at 37°C.
- The uptake reaction was initiated by the addition of [³H]dopamine (final concentration 50 nM) and ATP to energize the transporter.
- The reaction was allowed to proceed for 5 minutes at 37°C.
- The uptake was terminated by rapid filtration through glass fiber filters to separate the vesicles from the assay medium.
- The filters were washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity retained on the filters, representing the [³H]dopamine taken up by the vesicles, was quantified using liquid scintillation counting.

3. Data Analysis:

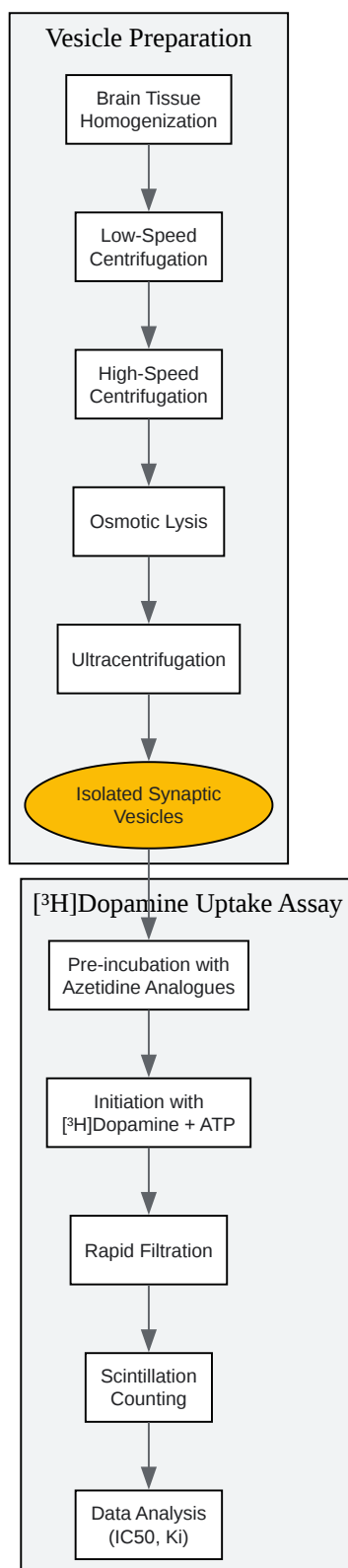
- The concentration of each compound that inhibited 50% of the specific [³H]dopamine uptake (IC₅₀) was determined by non-linear regression analysis of the concentration-response curves.
- The inhibitor constant (K_i) was calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations



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Caption: Mechanism of action of 2-arylazetidine analogues as VMAT2 inhibitors.



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References

- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
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